molecular formula C13H7Cl3N2O B13815542 4,6-dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine

4,6-dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B13815542
M. Wt: 313.6 g/mol
InChI Key: SSQROIROTFMBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of chlorine atoms at positions 4 and 6 on the benzoxazole ring and a chlorophenyl group at position 2. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine typically involves the reaction of 4-chloroaniline with 4,6-dichloro-2-(4-chlorophenyl)quinazoline under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4,6-Dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dichloro-2-(4-chlorophenyl)quinazoline
  • 4,6-Dichloro-2-(4-chlorophenyl)pyrimidine

Uniqueness

4,6-Dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine is unique due to its specific substitution pattern and the presence of both benzoxazole and chlorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H7Cl3N2O

Molecular Weight

313.6 g/mol

IUPAC Name

4,6-dichloro-2-(4-chlorophenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C13H7Cl3N2O/c14-7-3-1-6(2-4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2

InChI Key

SSQROIROTFMBCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.